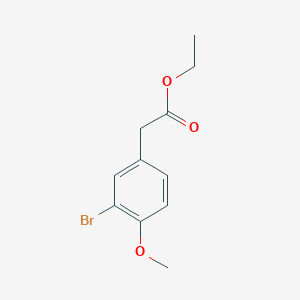
3-ブロモ-4-メトキシフェニル酢酸エチル
概要
説明
Ethyl 3-bromo-4-methoxyphenylacetate is a chemical compound with the CAS Number: 100125-96-0 . It is commonly used as a reagent in various chemical reactions, especially in the synthesis of pharmaceuticals, agrochemicals, and organic intermediates.
Molecular Structure Analysis
The molecular formula of Ethyl 3-bromo-4-methoxyphenylacetate is C11H13BrO3 . Its molecular weight is 273.13 . The InChI Code is 1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 .Physical and Chemical Properties Analysis
Ethyl 3-bromo-4-methoxyphenylacetate is a colorless to yellow liquid . It is stored at room temperature .科学的研究の応用
生化学
最後に、生化学において、この化合物は生化学経路を調べるためのツールとなり得ます。それをより大きな生体分子に組み込むことで、科学者は細胞内での経路と相互作用をたどり、細胞プロセスの理解を助けることができます。
各アプリケーション分野は、3-ブロモ-4-メトキシフェニル酢酸エチルのユニークな化学構造を利用しており、これはエチルエステルとブロモメトキシフェニル基を特徴としており、さまざまな研究開発イニシアチブのための汎用性の高いプラットフォームを提供しています。 この化合物のCAS番号は100125-96-0であり、通常は無色から黄色の液体として供給されます . 取り扱いには注意が必要です。皮膚や目に刺激を与える可能性があるため、室温で保管してください .
Safety and Hazards
生化学分析
Biochemical Properties
Ethyl 3-bromo-4-methoxyphenylacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
Ethyl 3-bromo-4-methoxyphenylacetate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
The molecular mechanism of Ethyl 3-bromo-4-methoxyphenylacetate involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting various cellular processes. For instance, Ethyl 3-bromo-4-methoxyphenylacetate may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in their activity and subsequent changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-bromo-4-methoxyphenylacetate can change over time. The stability and degradation of the compound are important factors to consider. Over time, Ethyl 3-bromo-4-methoxyphenylacetate may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to Ethyl 3-bromo-4-methoxyphenylacetate can result in changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Ethyl 3-bromo-4-methoxyphenylacetate can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of Ethyl 3-bromo-4-methoxyphenylacetate can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Ethyl 3-bromo-4-methoxyphenylacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of Ethyl 3-bromo-4-methoxyphenylacetate within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into specific cellular compartments, where it can exert its effects on cellular processes. Understanding the transport and distribution of Ethyl 3-bromo-4-methoxyphenylacetate is essential for optimizing its use in biochemical applications .
Subcellular Localization
Ethyl 3-bromo-4-methoxyphenylacetate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and metabolism. The subcellular localization of Ethyl 3-bromo-4-methoxyphenylacetate is an important aspect to consider in understanding its biochemical properties and effects .
特性
IUPAC Name |
ethyl 2-(3-bromo-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZEMPQYJBPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

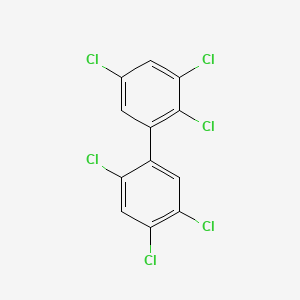

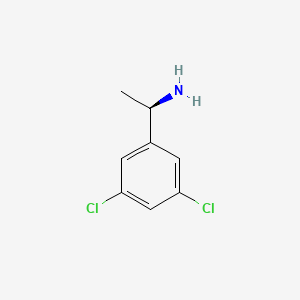
![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)
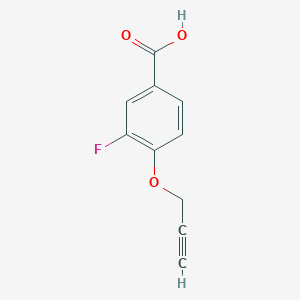
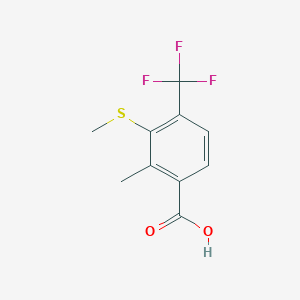
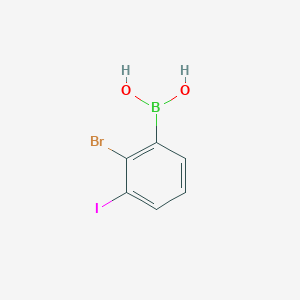

![Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1466060.png)
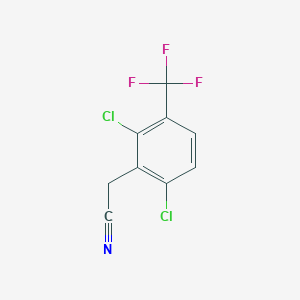
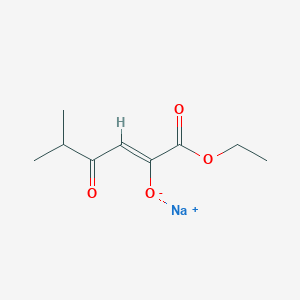

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)
